molecular formula C20H28O5 B13441965 [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate

Cat. No.: B13441965
M. Wt: 348.4 g/mol
InChI Key: DNLWUIJEVXJWBD-LGBXJWKKSA-N
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Description

The compound [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate is a structurally complex sesquiterpene lactone derivative characterized by a cyclodeca[b]furan core with multiple stereocenters and functional groups. Its molecular formula is C₂₀H₂₆O₆, with a molecular weight of 362.42 g/mol (inferred from structural analogs in and ). Key features include:

  • A cyclodeca[b]furan backbone with hydroxyl (-OH) and methylidene (=CH₂) groups.

This compound belongs to a class of bioactive sesquiterpene lactones, which are often studied for their anticancer and anti-inflammatory properties.

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C20H28O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h7,10,13,15-18,21H,5-6,8-9H2,1-4H3/b11-7+,12-10+/t13-,15-,16-,17-,18-/m1/s1

InChI Key

DNLWUIJEVXJWBD-LGBXJWKKSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C

Canonical SMILES

CCC(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C

Origin of Product

United States

Preparation Methods

Construction of the Cyclodeca[b]furan Core

  • Diels-Alder Cycloaddition: A common approach involves a Diels-Alder reaction between a suitable diene and dienophile to form the fused ring system with stereocontrol.
  • Furan Ring Formation: Cyclization of appropriate precursors, such as keto-aldehydes or hydroxy acids, under acid or base catalysis to form the furan ring fused to the cyclodecane backbone.

Introduction of Hydroxy and Methyl Groups

  • Hydroxylation: Selective hydroxylation at specific carbons using reagents like osmium tetroxide or via radical-based reactions.
  • Methylation: Alkylation at specific positions using methyl iodide or methyl triflate under basic conditions, with stereoselectivity controlled via chiral auxiliaries or catalysts.

Formation of the Methylidene and Oxo Functionalities

  • Methylidene Introduction: Wittig or Horner–Wadsworth–Emmons reactions are employed to introduce the methylidene group at the 3-position.
  • Oxidation to Ketone: Oxidizing agents like Jones reagent or chromium-based reagents convert alcohols to ketones at designated sites.

Esterification with (2R)-2-Methylbutanoic Acid

  • Activation of Carboxylic Acid: Conversion of (2R)-2-methylbutanoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
  • Coupling Reaction: Nucleophilic attack of the hydroxyl group on the activated acid chloride to form the ester linkage, under controlled temperature to prevent racemization.

Stereochemical Control

Throughout the synthesis, stereochemistry is maintained or induced via:

  • Use of chiral catalysts (e.g., Sharpless epoxidation).
  • Chiral auxiliaries.
  • Enantioselective reactions.

Data Tables Summarizing Preparation Methods

Method Type Key Reactions/Techniques Reagents/Conditions Advantages
Natural Extraction Solvent extraction, chromatography Methanol, ethanol, silica gel chromatography Environmentally friendly, preserves stereochemistry
Semi-Synthesis Oxidation, esterification, stereoselective modifications PCC, DCC, EDC, chiral catalysts Higher yield, targeted modifications
Total Synthesis Diels-Alder, cyclization, Wittig, oxidation, esterification OsO4, thionyl chloride, chiral auxiliaries Complete control over stereochemistry

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Trends :

  • Stereochemistry : The (2R) configuration in the target compound’s ester may enhance enantioselective interactions with biological targets compared to (2S) isomers.

Sesquiterpene Lactones with Modified Substituents

Sesquiterpene lactones like costunolide (C₁₅H₂₀O₂, MW 232.32) and its derivatives demonstrate how structural modifications influence bioactivity:

  • Costunolide analogs with ester or epoxide modifications (e.g., Kumar et al.’s Compound 10) showed GI₅₀ < 0.12 µM against MDA-MB-231 cells, surpassing the parent compound (GI₅₀ = 0.56 µM).
  • The target compound’s 2-methylbutanoate group may enhance lipophilicity, improving cell membrane permeability compared to costunolide’s native lactone structure.

Compounds Sharing the 2-Methylbutanoate Ester

While structurally distinct from the target compound, these analogs highlight the ester’s role in pharmacokinetics:

  • PF 43(1) derivatives (): Hexahydronaphthalen-based esters with 2-methylbutanoate show increased metabolic stability due to reduced esterase susceptibility.
  • (1S,3R,7S,8S,8aR)-8-{2-[(4R,6R)-4-hydroxy...} 2-methylbutanoate (): Demonstrates the ester’s compatibility with diverse scaffolds, suggesting versatility in drug design.

Biological Activity

The compound [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate , identified by the CAS number 38456-36-9 , is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.

Molecular Structure and Properties

The molecular formula of the compound is C22H28O7 , with a molecular weight of 404.46 g/mol . The structure includes multiple functional groups that may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H28O7
Molecular Weight404.46 g/mol
Density1.205 g/cm³
Boiling Point573.637 °C
Flash Point194.879 °C

Antimicrobial Activity

Research indicates that compounds similar to [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl...] exhibit antimicrobial properties. A study on related compounds showed significant antibacterial effects against various strains of bacteria using standard disk diffusion methods . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a possible application in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays have shown that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay indicated a concentration-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Antibacterial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of derivatives of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized minimum inhibitory concentration (MIC) assays to confirm its potential as a lead compound for developing new antibiotics .
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. Histopathological examinations revealed reduced inflammatory cell infiltration in treated animals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can stereochemical fidelity be maintained?

  • Methodology : Utilize multi-step synthesis involving regioselective esterification and cyclization. For example, analogous sesquiterpene lactones (e.g., costunolide derivatives) are synthesized via ring-opening reactions followed by stereocontrolled functionalization using chiral catalysts or enzymatic methods . Key intermediates should be characterized by NMR (1H/13C) and HRMS to confirm stereochemistry .

Q. How can the compound’s purity and stability be validated under experimental conditions?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and mass spectrometry for purity assessment. Stability studies should include accelerated degradation under varying pH (1–13), temperature (4–60°C), and light exposure, with degradation products analyzed via LC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use cancer cell lines (e.g., MDA-MB-231) for cytotoxicity assays (GI50 determination via MTT or SRB protocols). Compare activity against parent sesquiterpene lactones (e.g., costunolide) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like NF-κB or COX-2. Validate discrepancies between in silico predictions and experimental IC50 values using free-energy perturbation (FEP) or molecular dynamics (MD) simulations .

Q. What strategies mitigate challenges in characterizing the compound’s metabolic pathways?

  • Methodology : Use isotopic labeling (e.g., 13C or 2H) to track metabolic fate in hepatocyte models. Combine LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to identify phase I/II metabolites and assess enzyme kinetics (CYP450 isoforms) .

Q. How do stereochemical variations in the cyclodeca[b]furan core influence biological potency?

  • Methodology : Synthesize diastereomers via epimerization or asymmetric catalysis. Compare their cytotoxicity, pharmacokinetic profiles (e.g., LogP, plasma protein binding), and target engagement using SPR or ITC .

Q. What experimental designs address conflicting data on the compound’s oxidative stability?

  • Methodology : Conduct forced oxidation studies with radical initiators (e.g., AIBN) and analyze degradation products via GC-MS or NMR. Use Arrhenius plots to model shelf-life under varying storage conditions .

Critical Analysis of Evidence

  • Synthesis : and highlight the importance of stereochemical control in analogous compounds, validated by NMR/HRMS .
  • Bioactivity : Derivatives with modified ester groups (e.g., 2-methylbutanoate) show enhanced cytotoxicity, suggesting a role for lipophilicity in membrane permeability .
  • Safety : emphasizes PPE requirements (e.g., full-body suits, NIOSH-approved respirators) due to potential irritant properties .

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